Ethyl candesartan is a derivative of candesartan, an angiotensin II receptor blocker (ARB) commonly used in the treatment of hypertension. While candesartan itself is a pharmaceutical, ethyl candesartan is primarily investigated for its physicochemical properties and potential applications in drug formulation and delivery. [] Research on ethyl candesartan focuses on understanding its solubility, interactions with various solvents, and the underlying molecular mechanisms governing these interactions.
2H-2-Ethyl Candesartan is a derivative of candesartan cilexetil, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is notable for its incorporation of deuterium at the ethyl position, which enhances its pharmacokinetic properties and allows for more precise studies in metabolic pathways.
The compound is synthesized from candesartan cilexetil, a prodrug that is converted into its active form, candesartan, in the body. The synthesis processes often involve advanced organic chemistry techniques and the use of deuterated reagents to achieve the desired isotopic labeling .
2H-2-Ethyl Candesartan falls under the class of pharmaceuticals known as angiotensin II receptor antagonists. It specifically targets the AT1 receptor subtype, playing a crucial role in regulating blood pressure and fluid balance in the body.
The synthesis of 2H-2-Ethyl Candesartan typically involves several key steps:
The molecular formula of 2H-2-Ethyl Candesartan is with a molecular weight of approximately 643.7 g/mol. The structure includes a benzimidazole core, an ethyl group, and a tetrazole moiety, contributing to its biological activity .
2H-2-Ethyl Candesartan can undergo several types of chemical reactions:
The mechanism of action for 2H-2-Ethyl Candesartan involves:
2H-2-Ethyl Candesartan has several applications in scientific research:
2H-2-Ethyl Candesartan belongs to the biphenyl-tetrazole class of compounds, characterized by a benzimidazole core linked to a biphenyl moiety and a tetrazole ring. Its molecular formula is C₂₆H₂₄N₆O₃ (molecular weight: 468.51 g/mol), differing from candesartan (C₂₄H₂₀N₆O₃) by an ethyl group (–CH₂CH₃) substitution at the tetrazole ring’s N-2 position instead of a hydrogen atom [3] [6] [9]. This modification alters the molecule’s electronic distribution and steric bulk, impacting its pharmacological behavior.
Table 1: Structural Comparison of Candesartan and 2H-2-Ethyl Candesartan
Property | Candesartan | 2H-2-Ethyl Candesartan |
---|---|---|
Molecular Formula | C₂₄H₂₀N₆O₃ | C₂₆H₂₄N₆O₃ |
Molecular Weight (g/mol) | 440.45 | 468.51 |
Tetrazole Substitution | 1H-tetrazole | 2-Ethyl-2H-tetrazole |
Key Functional Groups | Carboxylic acid, benzimidazole, biphenyl | Identical core with ethyl-modified tetrazole |
2H-2-Ethyl Candesartan arises during the synthesis of candesartan cilexetil (prodrug) via two primary pathways:
In regulatory contexts, this impurity is designated Candesartan Cilexetil EP Impurity D or USP Related Compound D. Its chemical name is (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate (CAS: 1185256-03-4, Molecular formula: C₃₃H₃₄N₆O₆, MW: 610.68 g/mol) [2] [4]. This esterified form correlates directly with residual unhydrolyzed intermediates in the prodrug synthesis.
Table 2: Characterization of Candesartan Cilexetil EP Impurity D
Property | Value/Description |
---|---|
CAS No. | 1185256-03-4 |
Molecular Formula | C₃₃H₃₄N₆O₆ |
Molecular Weight | 610.68 g/mol |
Synonyms | O-Desethyl N2-Ethyl Analog; 2-Desethoxy-2-Hydroxy-2H-N2-Ethyl Candesartan Cilexetil |
Structure Key | Ethyl group on tetrazole, carboxylate ester with cyclohexyl-OCOO– group |
Origin in Synthesis | Alkylation side reaction or stress degradation of candesartan cilexetil |
The control of 2H-2-Ethyl Candesartan (and its prodrug ester form) is mandated by pharmacopeias due to its potential impact on drug efficacy and safety. The impurity lacks therapeutic benefit and may indicate suboptimal manufacturing processes. Regulatory guidelines (ICH Q3A/B) stipulate thresholds for unidentified impurities (≤0.10%) and identified toxic impurities (≤0.15%) [2] [5].
Proactive Process Optimization: Studies show that controlling reagent purity (e.g., minimizing ethyl halides) and reaction kinetics (temperature ≤ 50°C) reduces this impurity’s formation. Real-time monitoring via PAT (Process Analytical Technology) during tetrazole alkylation is recommended for compliance [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: